molecular formula C6H13NO7 B14704673 N,2,3,4,5,6-hexahydroxyhexanamide CAS No. 24758-69-8

N,2,3,4,5,6-hexahydroxyhexanamide

Cat. No.: B14704673
CAS No.: 24758-69-8
M. Wt: 211.17 g/mol
InChI Key: RMRPUORFNOLLGJ-UHFFFAOYSA-N
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Description

N,2,3,4,5,6-hexahydroxyhexanamide is a compound characterized by the presence of six hydroxyl groups attached to a hexane backbone, with an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,3,4,5,6-hexahydroxyhexanamide typically involves the hydroxylation of hexanamide. One common method is the catalytic oxidation of hexanamide using strong oxidizing agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to ensure selective hydroxylation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of environmentally benign solvents and reagents is also a key consideration in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,2,3,4,5,6-hexahydroxyhexanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be further oxidized to form carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hexanedione derivatives.

    Reduction: Formation of hexylamine derivatives.

    Substitution: Formation of halogenated hexanamide derivatives.

Scientific Research Applications

N,2,3,4,5,6-hexahydroxyhexanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N,2,3,4,5,6-hexahydroxyhexanamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The amide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroxyhexanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    Hexahydroxyhexane: Lacks the amide group, making it less reactive in certain chemical reactions.

    Hexahydroxyhexylamine: Contains an amine group instead of an amide, leading to different chemical properties.

Uniqueness

N,2,3,4,5,6-hexahydroxyhexanamide is unique due to the presence of both multiple hydroxyl groups and an amide group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

CAS No.

24758-69-8

Molecular Formula

C6H13NO7

Molecular Weight

211.17 g/mol

IUPAC Name

N,2,3,4,5,6-hexahydroxyhexanamide

InChI

InChI=1S/C6H13NO7/c8-1-2(9)3(10)4(11)5(12)6(13)7-14/h2-5,8-12,14H,1H2,(H,7,13)

InChI Key

RMRPUORFNOLLGJ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(=O)NO)O)O)O)O)O

Origin of Product

United States

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